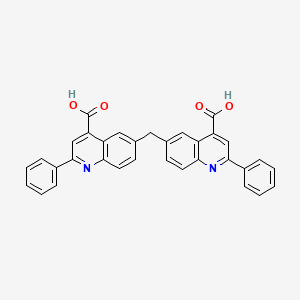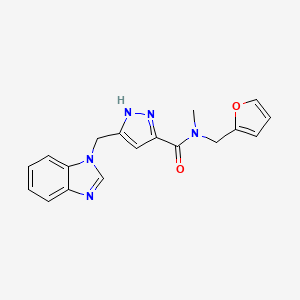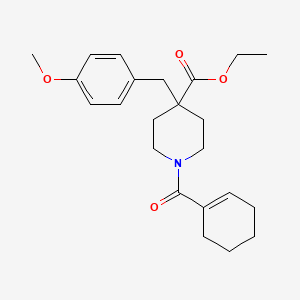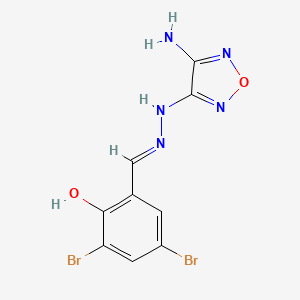
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid), also known as BQQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. BQQ belongs to the family of quinolinecarboxylic acids and is a derivative of quinoline, a heterocyclic aromatic compound.
Wirkmechanismus
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also enhances the activity of antioxidant enzymes such as catalase and superoxide dismutase.
Biochemical and Physiological Effects:
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) has been shown to have a range of biochemical and physiological effects. It has been found to protect against neurotoxicity induced by beta-amyloid, a protein that is implicated in the development of Alzheimer's disease. 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) is its antioxidant properties, which make it a useful tool for studying oxidative stress-related disorders. However, one limitation of 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid). One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a therapeutic agent for other oxidative stress-related disorders such as cardiovascular disease and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) and its mechanisms of action.
Synthesemethoden
The synthesis of 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with formaldehyde in the presence of a catalyst such as sulfuric acid. The resulting product is a yellow crystalline powder with a melting point of 268-270 °C.
Wissenschaftliche Forschungsanwendungen
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to exhibit antioxidant properties, which makes it a promising candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-[(4-carboxy-2-phenylquinolin-6-yl)methyl]-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H22N2O4/c36-32(37)26-18-30(22-7-3-1-4-8-22)34-28-13-11-20(16-24(26)28)15-21-12-14-29-25(17-21)27(33(38)39)19-31(35-29)23-9-5-2-6-10-23/h1-14,16-19H,15H2,(H,36,37)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWJLNNYEWSBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(C=C5C(=O)O)C6=CC=CC=C6)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~1~-(4-iodophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6095170.png)
![N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6095171.png)
![ethyl 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6095179.png)
![5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6095184.png)
![4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B6095195.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6095202.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B6095217.png)

![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6095246.png)

![N-(4-methoxybenzyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6095275.png)
![7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6095279.png)

